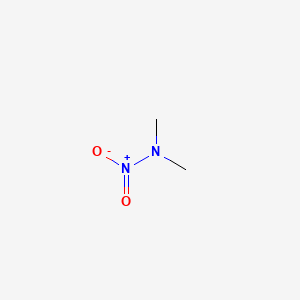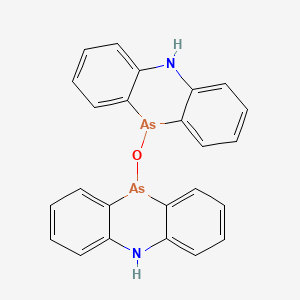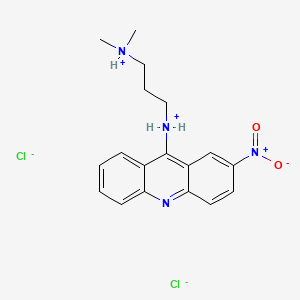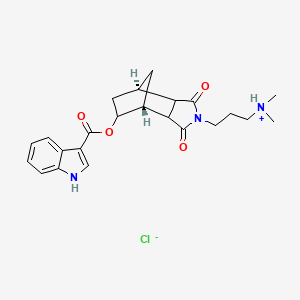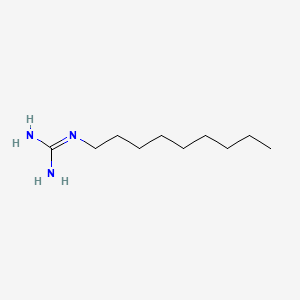
(R)-(-)-2-Phenylpropionic acid
Overview
Description
®-(-)-2-Phenylpropionic acid, also known as ®-(-)-2-Phenylpropanoic acid, is an organic compound with the molecular formula C9H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is significant in various fields, including organic synthesis, pharmaceuticals, and materials science, due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-(-)-2-Phenylpropionic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-Phenylpropenoic acid using chiral catalysts. Another method includes the resolution of racemic 2-Phenylpropionic acid using chiral amines or enzymes to obtain the desired enantiomer.
Industrial Production Methods: In industrial settings, ®-(-)-2-Phenylpropionic acid is often produced via the catalytic hydrogenation of 2-Phenylpropenoic acid. This process typically employs palladium or platinum catalysts under controlled temperature and pressure conditions to achieve high yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: ®-(-)-2-Phenylpropionic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Phenylpropanoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-Phenylpropanoic acid derivatives.
Reduction: 2-Phenylpropanol.
Substitution: Nitro-2-Phenylpropionic acid, halo-2-Phenylpropionic acid.
Scientific Research Applications
®-(-)-2-Phenylpropionic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including nonsteroidal anti-inflammatory drugs.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of polymers and materials with specific optical properties.
Mechanism of Action
The mechanism of action of ®-(-)-2-Phenylpropionic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators. The compound’s chiral nature allows it to interact selectively with these targets, enhancing its efficacy and reducing side effects.
Comparison with Similar Compounds
(S)-(+)-2-Phenylpropionic acid: The enantiomer of ®-(-)-2-Phenylpropionic acid, which has different biological activities and properties.
2-Phenylacetic acid: A structurally similar compound with a different side chain, leading to distinct chemical and biological properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug with a similar phenylpropionic acid structure but different substituents, resulting in varied pharmacological effects.
Uniqueness: ®-(-)-2-Phenylpropionic acid is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and pharmaceutical development.
Properties
IUPAC Name |
2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCWEMNNLXISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862027 | |
| Record name | (+/-)-2-Phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Phenylpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
492-37-5, 2328-24-7, 7782-26-5 | |
| Record name | 2-Phenylpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydratropic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC245033 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7782-26-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylpropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-2-Phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydratropic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH15E393A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (R)-(-)-2-Phenylpropionic acid?
A1: The molecular formula of this compound is C9H10O2, and its molecular weight is 150.17 g/mol.
Q2: How can the enantiomers of 2-Phenylpropionic acid be differentiated analytically?
A2: Several methods can be employed for the enantioseparation of 2-Phenylpropionic acid:
- Enantioselective gas chromatography: Utilizes a chiral stationary phase like octakis-(2,6-di-O-tert-butyldimethylsilyl)-γ-cyclodextrin to separate the enantiomers based on differential interactions. []
- Chiral mobile phase additive in HPLC: Employs a chiral additive like hydroxypropyl-β-cyclodextrin (HP-β-CD) in the mobile phase to form diastereomeric complexes with the enantiomers, allowing for separation on a reversed-phase C18 column. []
- Two-dimensional thin-layer chromatography (TLC): Achieved by impregnating a silica gel layer with a chiral selector like L-arginine and developing with a suitable mobile phase. []
Q3: Does the gelation property of this compound influence its chiral stability?
A3: Yes, this compound, like some other profens, exhibits a tendency to gel in certain solvents. This gelation property significantly increases the solution's viscosity, affecting the diffusion rate of intermediate species during transenantiomerization. This phenomenon, driven by diffusion-driven instability, can lead to oscillatory changes in the enantiomeric ratio. [, , ] Storing the compound in a non-aqueous solvent like dichloromethane can suppress but not completely eliminate this oscillatory behavior. []
Q4: How does the acidity of the solution impact the oscillatory transenantiomerization of this compound?
A4: The mechanism of oscillatory transenantiomerization in profens like this compound likely involves keto-enol tautomerism. This process is favored in basic environments and hampered in acidic ones. Experiments show that an acidic environment stabilizes this compound in its initial enantiomeric form, while a basic environment facilitates partial conversion to its (S)-(+)-enantiomer, supporting the role of keto-enol tautomerism. []
Q5: Does this compound show stereoselective inhibition of monocarboxylate transporters?
A5: Research indicates that while this compound itself does not exhibit stereoselective inhibition of monocarboxylate transporters, the presence of specific structural features like 2-hydroxy or 2-methoxy groups in related compounds can lead to stereoselective transport across intestinal epithelial cells. [] This suggests that the substitution pattern on the phenyl ring can significantly influence the interaction with biological targets.
Q6: Does this compound play a role in disrupting biological pathways?
A6: While there's limited information on this compound specifically disrupting biological pathways, research on related compounds like Phenylacetic acid provides some insights. For instance, Indole-3-Acetic Acid produced by Burkholderia heleia acts as a Phenylacetic Acid antagonist, disrupting Tropolone biosynthesis in Burkholderia plantarii. [] This example underscores the potential for structurally similar compounds to interfere with specific metabolic pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)

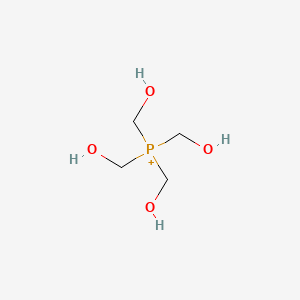
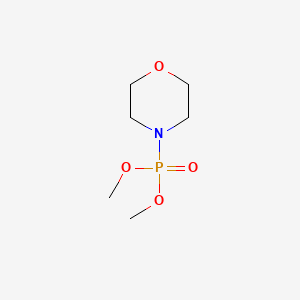
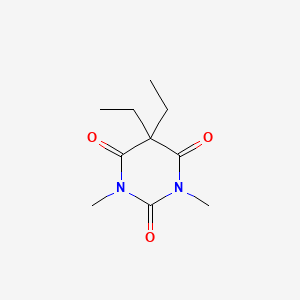
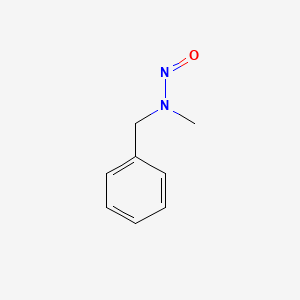
![7,9-Dimethylbenz[c]acridine](/img/structure/B1206154.png)

